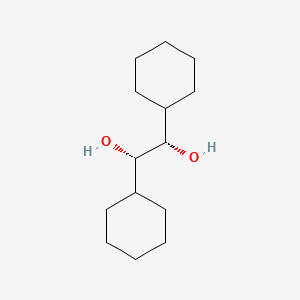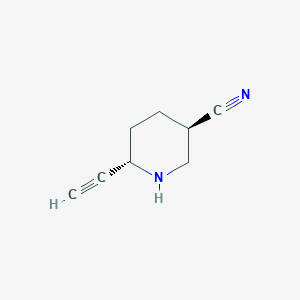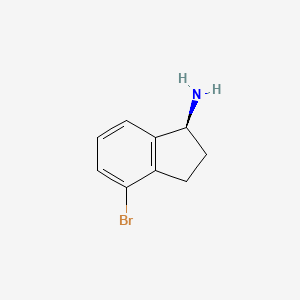
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound characterized by two cyclohexyl groups attached to a central ethane backbone with two hydroxyl groups. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications in various fields, including organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, 1,2-dicyclohexylethane-1,2-dione, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the diketone precursor using a chiral catalyst to ensure high enantioselectivity. This method allows for the large-scale production of the compound with consistent stereochemical purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form cyclohexyl-substituted alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexyl-substituted alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism by which (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol exerts its effects is primarily through its ability to act as a chiral ligand or auxiliary. The compound can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. Its hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further affecting its reactivity and selectivity in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol: The enantiomer of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, with similar chemical properties but opposite stereochemistry.
1,2-Diphenyl-1,2-ethanediol: A related diol with phenyl groups instead of cyclohexyl groups, used in similar applications but with different steric and electronic properties.
1,2-Cyclohexanediol: A simpler diol with only one cyclohexyl group, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where control over stereochemistry is crucial.
Eigenschaften
IUPAC Name |
(1S,2S)-1,2-dicyclohexylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLARJSOMXDKL-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)



![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)
